3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
Properties
CAS No. |
306280-54-6 |
|---|---|
Molecular Formula |
C13H14ClN3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C13H14ClN3/c14-11-7-4-3-6-10(11)13-16-15-12-8-2-1-5-9-17(12)13/h3-4,6-7H,1-2,5,8-9H2 |
InChI Key |
GKWMIVQJQWDXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=CC=C3Cl |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities—including antimicrobial and anticancer effects—and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway often includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic substitution.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound exhibited notable activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The compound was tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 (Melanoma) | 15 |
| MDA-MB-231 (Breast) | 20 |
These findings suggest that the compound has a selective cytotoxic effect on cancer cells compared to normal cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis in microbial and cancer cells.
- Induction of apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Antioxidant properties : Some derivatives exhibit antioxidant activity that may contribute to their anticancer effects .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of triazoloazepines. The results indicated that modifications to the chlorophenyl group significantly enhanced activity against resistant strains of bacteria .
- Anticancer Research : In a comparative study involving several triazole-based compounds, this compound showed superior cytotoxicity against melanoma cells compared to standard chemotherapeutics .
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to 3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine may act as serotonin (5-HT) receptor agonists. This mechanism is particularly relevant for treating conditions such as obesity and depression:
- Serotonin Receptor Interaction: The compound's structure allows it to interact with serotonin receptors, which play a crucial role in mood regulation and appetite control. Studies suggest that targeting the 5-HT2C receptor could lead to effective treatments for obesity by inducing feelings of satiety and reducing food intake .
Antitumor Activity
The compound has shown promising results in preclinical studies focusing on its antitumor properties:
- Inhibition of Cancer Cell Proliferation: In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, structural modifications have been linked to improved selectivity and potency against breast cancer cells (MCF-7) with IC50 values indicating significant efficacy.
- Mechanism of Action: The proposed mechanism involves the inhibition of specific enzymes or pathways critical for tumor growth. For instance, studies have suggested that these compounds may interfere with carbonic anhydrase isoforms, leading to reduced tumor viability through competitive inhibition.
Case Study 1: Antitumor Efficacy
A controlled study evaluated the effectiveness of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with promising IC50 values in the low micromolar range. This suggests that modifications to the compound's structure can enhance its biological activity and selectivity towards cancer cells.
Case Study 2: Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. Preliminary findings indicate that it may modulate neuroinflammatory pathways by reducing pro-inflammatory cytokine production in neuronal cultures. This activity suggests potential applications in neurodegenerative diseases where inflammation plays a critical role.
Summary of Research Findings
| Application Area | Findings |
|---|---|
| Central Nervous System | Potential as a serotonin receptor agonist for treating obesity and depression |
| Antitumor Activity | Significant inhibition of cancer cell proliferation; effective against breast cancer cells |
| Neuroprotection | Modulation of neuroinflammatory responses; potential use in neurodegenerative disease therapy |
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Quaternization and Hydrolysis
-
Mechanism : Alkylation of the triazoloazepine core with phenacyl bromides forms quaternary salts via nucleophilic substitution. Hydrolysis with NaOH generates amines through elimination of the bromide ion .
2.2 Electrophilic Substitution
-
Mechanism : The chlorophenyl group undergoes electrophilic substitution, enabling functionalization with aryl groups. This step is critical for diversifying the compound’s biological activity .
2.3 Oxidation and Cyclization
-
Mechanism : DDQ (2,3-dichloro-5,6-dicyano-1,2-benzoquinone) facilitates oxidation and cyclization of intermediates to form fused heterocycles .
Analytical Techniques
3.1 Structural Characterization
-
Methods :
3.2 Antimicrobial Testing
-
Methods : Minimum inhibitory concentration (MIC) assays against gram-positive bacteria (e.g., S. aureus), gram-negative bacteria, and fungi (e.g., C. albicans) .
Key Research Findings
-
Synthesis Efficiency : Reflux conditions in ethyl acetate or NaOH hydrolysis optimize yield .
-
Biological Selectivity : Chlorophenyl substitution enhances activity against S. aureus and fungi compared to gram-negative bacteria .
-
Mechanistic Insights : Electrophilic substitution and cyclization pathways are pivotal for functionalization and bioactivity .
This compound exemplifies how heterocyclic design and substitution patterns influence biological activity, positioning it as a valuable candidate for drug discovery.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo-Azepines with Varied Aryl Substituents
- Activity Trends: Anti-inflammatory/Analgesic: The 2-chlorophenyl derivative (target compound) shows superior analgesic activity compared to hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)-triazolo-azepine) in rodent models, likely due to enhanced lipophilicity and CNS penetration . Antimicrobial: Quaternary ammonium derivatives (e.g., 3-arylaminomethyl-triazolo-azepinium bromides) exhibit broad-spectrum activity, with MIC values against S. aureus (6.2–25.0 μg/mL) surpassing cefixime but comparable to linezolid . The 4-tolylaminomethyl derivative (MIC = 10.3 μg/mL) demonstrates exceptional bacteriostatic effects against soil ammonifying bacteria .
Structural Modifications Impacting Pharmacokinetics
- Ring Expansion/Contraction :
- Quaternary Ammonium Salts :
Key Research Findings
Anti-inflammatory Efficacy
In acetic acid-induced writhing and hot plate models, 3-(2-chlorophenyl)-triazolo-azepine reduced pain responses by 50–60% at 10 mg/kg, comparable to ketorolac . Its mechanism involves inhibition of COX-2 and TNF-α pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal toxicity .
Antimicrobial Spectrum
- Gram-positive Bacteria: Triazolo-azepinium bromides (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazolo-azepinium bromide) showed MIC values of 6.2–12.5 μg/mL against S. aureus, outperforming cefixime (MIC = 25 μg/mL) .
- Fungi : Activity against C. albicans (MIC = 12.5–25.0 μg/mL) was comparable to fluconazole .
Metabolic Activity
The adamantyl-substituted analog (Compound 544) reduced atherosclerotic plaque formation by 40% in murine models via 11β-HSD1 inhibition, highlighting the scaffold’s adaptability to diverse therapeutic targets .
Preparation Methods
Condensation of Azepine Precursors with Hydrazides
A critical step involves reacting 2-methoxy-3,4,5,6-tetrahydro-7H-azepine with cyanoacetic acid hydrazide to form 2-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)acetonitrile. This intermediate undergoes further functionalization.
Reaction Conditions
| Reagent/Step | Conditions | Outcome |
|---|---|---|
| Cyanoacetic acid hydrazide | Reflux in ethanol, catalytic piperidine | Formation of triazole-azepine intermediate |
| Alkylation with 2-chlorophenyl derivatives | Solvents: DCM/ethanol, heating | Introduction of 2-chlorophenyl group |
Alkylation and Substitution Reactions
Post-cyclization, alkylation introduces the 2-chlorophenyl moiety.
Alkylation with Aryl Halides
The triazole-azepine intermediate is alkylated with 2-chlorobenzyl halides or related electrophiles. For example:
-
Reactant : 3-aminomethyl-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine
-
Reagent : 2-Chlorobenzyl bromide
Key Reagents
| Reagent Type | Example | Role in Reaction |
|---|---|---|
| Alkylating agents | 2-Chlorobenzyl bromide | Introduces 2-chlorophenyl group |
| Solvents | Ethyl acetate, DCM | Facilitates alkylation |
Industrial-Scale Production Methods
Large-scale synthesis employs optimized protocols to enhance yield and purity.
Continuous Flow Chemistry
Adaptation of batch processes into continuous flow systems improves efficiency:
Purification Techniques
-
Crystallization : Ethanol or hexane as solvents.
Alternative Synthetic Routes from Patents
A patented method (WO2019121434A1) outlines a multi-step approach:
Stepwise Synthesis via Buchwald-Hartwig Amination
-
Alkylation of methyl 2-phenyl acetate : Forming intermediates with 2-(4-bromobutoxy)tetrahydro-2H-pyran.
-
Hydrazide formation : Reaction with hydrazine.
-
Cyclization : Using 2-methyl-2-thiopseudourea sulfate.
Critical Steps
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Cyclization | 2-Methyl-2-thiopseudourea sulfate, Et₃N | Triazole-azepine core |
| Buchwald Coupling | Pd(OAc)₂, Cs₂CO₃, DMF, 130°C | Final product |
Functional Group Transformations
Post-synthesis modifications enhance bioactivity:
Oxidation/Reduction
| Reaction Type | Reagent | Outcome |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Hydroxylated derivatives |
| Reduction | LiAlH₄ | Saturated analogs |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Alkylation | 60–75 | >95 | High regioselectivity | Multi-step complexity |
| Continuous Flow | 80–85 | >98 | Scalability, efficiency | High equipment costs |
| Buchwald Coupling | 70–75 | >90 | Functional group diversity | Pd catalyst dependency |
Q & A
Q. What are the common synthetic routes for 3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, and how can experimental design optimize yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with ketones or aldehydes under acidic conditions, followed by chlorophenyl group introduction via nucleophilic substitution. To optimize yield, employ Design of Experiments (DoE) principles, such as factorial designs, to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between reaction time and temperature, reducing trial-and-error approaches . Characterization via X-ray crystallography (as in structurally similar triazolo-azepines) ensures purity and confirms stereochemistry .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the azepine ring conformation and chlorophenyl substitution pattern. Compare chemical shifts with analogous triazolo compounds (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error.
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, as demonstrated for triazolo-azepine derivatives (mean C–C bond length: 1.45 Å) .
Q. How can preliminary pharmacological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting receptors common to triazolo-azepines, such as GABA or serotonin receptors. Use radioligand binding assays with competitive displacement protocols (e.g., H-flunitrazepam for GABA). IC values should be calculated using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., diazepam) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) predict reaction pathways and transition states for synthesizing this compound?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model cyclocondensation steps, identifying energy barriers for ring closure. Compare computed activation energies with experimental kinetics. Tools like Gaussian or ORCA can visualize transition states, while reaction path search algorithms (e.g., GRRM) narrow optimal conditions . Validate predictions with isotopic labeling or kinetic isotope effects (KIEs) .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer : Implement a feedback loop where experimental results (e.g., unexpected byproducts) refine computational models. For example, if DFT underestimates steric hindrance from the chlorophenyl group, recalibrate van der Waals parameters or incorporate solvent effects explicitly. Cross-validate with ab initio molecular dynamics (AIMD) to capture dynamic behavior .
Q. How can reactor design and scaling address challenges in large-scale synthesis (e.g., heat transfer, mixing efficiency)?
- Methodological Answer : Apply CRDC subclass RDF2050112 principles for reactor design. Use continuous-flow reactors to enhance heat dissipation and mixing, critical for exothermic cyclocondensation steps. Computational fluid dynamics (CFD) simulations (e.g., ANSYS Fluent) optimize reactor geometry. Scale-down experiments with microreactors (e.g., Corning AFR) validate scalability .
Q. What advanced pharmacological models (e.g., PK/PD, in vivo neurobehavioral assays) evaluate this compound’s efficacy and safety?
- Methodological Answer :
- Pharmacokinetics (PK) : Conduct LC-MS/MS studies in rodent plasma to measure bioavailability and half-life.
- Pharmacodynamics (PD) : Use electrophysiology (patch-clamp) to assess GABA channel modulation.
- In vivo models : Test anxiolytic activity in elevated plus maze (EPM) or forced swim test (FST), comparing dose-response curves to reference drugs. Include histopathology to screen for off-target effects .
Q. How do structural modifications (e.g., substituent variations on the azepine ring) influence bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy). Use molecular docking (AutoDock Vina) to predict binding affinities at target receptors. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Correlate substituent Hammett constants () with IC trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
